molecular formula C17H20N4O5S B2695178 4-(morpholinosulfonyl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide CAS No. 1049492-65-0

4-(morpholinosulfonyl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide

Cat. No. B2695178
CAS RN: 1049492-65-0
M. Wt: 392.43
InChI Key: BMUUGYCQELWVHE-UHFFFAOYSA-N
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Description

4-(morpholinosulfonyl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide, also known as Motesanib, is a small molecule inhibitor that has shown promising results in various scientific research applications. It is a multi-targeted receptor tyrosine kinase inhibitor that targets vascular endothelial growth factor receptors, platelet-derived growth factor receptors, and stem cell factor receptors.

Scientific Research Applications

Synthesis and Derivative Formation

Morpholine derivatives have been extensively studied for their synthetic utility and potential in creating novel compounds. For example, the synthesis of tetrahydrobenzo[b]thiophene derivatives and tetrahydrobenzothienopyrimidine derivatives under microwave irradiation showcases the flexibility of incorporating morpholine into complex heterocyclic structures, highlighting its role in medicinal chemistry and drug design (Abdalha, El-Regal, El-Kassaby, & Ali, 2011).

Antimicrobial Activity

The development of new 1,2,4-triazole derivatives containing the morpholine moiety and their evaluation as antimicrobial agents demonstrate the application of morpholine derivatives in addressing microbial resistance. These studies reveal that certain morpholine-containing compounds exhibit significant antimicrobial properties, providing a foundation for future antibiotic drug development (Sahin, Bayrak, Demirbaş, Demirbas, & Karaoglu, 2012).

Antitumor Activity

Research into the synthesis and structure-activity relationship of pyridazinones, including morpholine derivatives, as glucan synthase inhibitors, has shown potential in antifungal and anticancer applications. The identification of specific compounds exhibiting efficacy in mouse models of Candida glabrata infection indicates the relevance of these derivatives in developing new treatments for fungal infections and possibly cancer (Ting et al., 2011).

Enzyme Inhibition

Compounds incorporating morpholine structures have been evaluated for their inhibitory activity against various enzymes relevant to disease pathologies, including acetylcholinesterase, butyrylcholinesterase, and tyrosinase. These enzymes are targets for the treatment of Alzheimer's disease, Parkinson's disease, and pigmentation disorders. Research in this area supports the potential therapeutic applications of morpholine derivatives in treating neurodegenerative diseases and conditions related to enzyme dysregulation (Lolak et al., 2020).

Crystal Structure and Biological Activity

Studies on the synthesis, crystal structure, and biological activity of compounds like "3-amino-4-morpholino-N-[2-(trifluoromethoxy)Phenyl]-1H-indazole-1-carboxamide" have contributed to understanding the molecular interactions and activity of morpholine derivatives at the atomic level. These insights are crucial for the rational design of new drugs with improved efficacy and selectivity for their targets (Lu et al., 2017).

properties

IUPAC Name

4-morpholin-4-ylsulfonyl-N-[2-(6-oxopyridazin-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O5S/c22-16-2-1-7-19-21(16)9-8-18-17(23)14-3-5-15(6-4-14)27(24,25)20-10-12-26-13-11-20/h1-7H,8-13H2,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMUUGYCQELWVHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NCCN3C(=O)C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(morpholinosulfonyl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide

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